

Spectroscopic and Experimental Data for Indole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(indolin-4-yloxy)acetate

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Disclaimer: As of November 2025, a comprehensive search of scientific literature and chemical databases did not yield specific spectroscopic or synthetic data for **Ethyl 2-(indolin-4-yloxy)acetate**. This guide has been prepared using available data for a structurally related compound, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, to serve as an illustrative example for researchers, scientists, and drug development professionals. The presented data and protocols are intended to demonstrate the expected format and content for such a technical document.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active molecules. The characterization of these compounds through spectroscopic methods is fundamental for confirming their structure and purity. This document provides a template for the presentation of such data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

The following tables summarize the key spectroscopic data obtained for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.



¹H NMR Data

Table 1: ¹H NMR (DMSO-d₆) Spectroscopic Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.3	t	3H	CH₃ of ethyl group
4.0	q	2H	-CH ₂ aliphatic in ethyl group
2.3	S	3H	СНз
3.4	S	2H	-CH ₂
3.7	S	3H	-OCH₃
10.8	S	1H	-NH
6.8	S	1H	Ar
6.6	d	1H	Ar
7.2	d	1H	Ar

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.



Chemical Shift (δ) ppm	Assignment	
171	C=O ester	
11	CH₃ in indole	
14	CH₃ of ethyl group	
29	-CH ₂	
55	-OCH₃	
59	-CH ₂ of ethyl group	
99, 103, 109, 110, 128, 129, 133, 152	8 C, aromatics	

IR Data

Table 3: IR (KBr) Spectroscopic Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.[1]

Wavenumber (cm ⁻¹)	Assignment
3317	N-H stretching
2975–3002	C-H aromatic stretching
2833–2924	C-H aliphatic stretching
1728	C=O ester stretching

Mass Spectrometry Data

While a specific mass spectrum for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate was not found in the search results, a high-resolution mass spectrometry (HRMS) result for a similar indole derivative, Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, is presented as an example.

Table 4: Example HRMS (EI) Data for a Related Indole Derivative.

lon	Calculated m/z	Found m/z
[M]+	352.1059	352.1051



Experimental Protocols

The following sections detail the general procedures for the synthesis and spectroscopic analysis of indole derivatives, based on common laboratory practices.

General Synthesis Procedure

A common method for the synthesis of indole-based esters involves the Fischer indole synthesis or modifications thereof, followed by appropriate functionalization. For instance, the synthesis of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was achieved through a one-pot reaction involving an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation.[2]

A typical synthetic workflow might involve:

- Dissolving the starting indole precursor in a suitable solvent (e.g., acetonitrile).
- Adding the necessary reagents and a base (e.g., triethylamine) at room temperature.
- Stirring the reaction mixture at an elevated temperature (e.g., 60 °C) for a specified duration.
- Introducing a second reagent or catalyst (e.g., DBU) to complete the transformation.
- Quenching the reaction with an aqueous solution (e.g., saturated aqueous NaHCO₃).
- Extracting the product with an organic solvent (e.g., ethyl acetate).
- Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure.
- Purifying the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

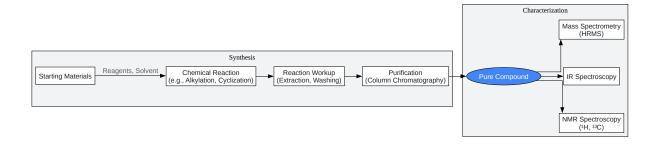
 NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.



- IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a target indole derivative.



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Caption: General workflow for the synthesis and spectroscopic characterization of an indole derivative.



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References

- 1. mdpi.com [mdpi.com]
- 2. Ethyl 2-(1H-indol-2-yl)acetate | C12H13NO2 | CID 11106442 PubChem [pubchem.ncbi.nlm.nih.gov]
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